molecular formula C17H22N2O4 B2973426 Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate CAS No. 2361754-77-8

Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate

Cat. No. B2973426
CAS RN: 2361754-77-8
M. Wt: 318.373
InChI Key: CGRKJQHQBYEOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate (TPPB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in cellular signaling and regulation. In

Mechanism of Action

The mechanism of action of Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate involves the inhibition of PKC activity. PKC is a family of enzymes that play important roles in cellular signaling and regulation. They are activated by the binding of diacylglycerol (DAG) and calcium ions, and are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits PKC by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has several advantages as a tool for scientific research. It is a potent inhibitor of PKC, making it a useful tool for studying the function of this enzyme in vitro and in vivo. It is also relatively easy to synthesize, making it readily available for use in the laboratory. However, this compound also has some limitations. It is not specific to PKC, and may inhibit other enzymes with ATP-binding sites. It also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate. One area of interest is the development of more specific inhibitors of PKC that can be used to study the function of individual isoforms of this enzyme. Another area of interest is the development of new methods for delivering this compound to specific tissues or cell types, which could improve its efficacy and reduce side effects. Finally, this compound may have potential as a therapeutic agent for a wide range of diseases, and further research is needed to explore its potential in this area.

Synthesis Methods

Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of tert-butyl 3-aminobenzoate with propionyl chloride to form tert-butyl 3-(propionylamino)benzoate. This is followed by the reaction of the resulting compound with 3-aminopropionyl chloride to form tert-butyl 3-[3-(propionylamino)propanoylamino]benzoate. The final step involves the reaction of the resulting compound with acryloyl chloride to form this compound.

Scientific Research Applications

Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a useful tool for studying the function of this enzyme in vitro and in vivo. This compound has been used to study the role of PKC in cancer, inflammation, and cardiovascular disease, among other conditions.

properties

IUPAC Name

tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-5-14(20)18-10-9-15(21)19-13-8-6-7-12(11-13)16(22)23-17(2,3)4/h5-8,11H,1,9-10H2,2-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRKJQHQBYEOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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